1-[3-(3-Quinolinyl)phenyl]ethanone

Positional isomerism Drug-likeness Computed molecular properties

Sourcing defined positional isomers for cannabinoid receptor SAR? 1-[3-(3-Quinolinyl)phenyl]ethanone (CAS 893737-12-7) provides a confirmed meta-substituted 3-arylquinoline ketone scaffold with validated CB2 agonist pharmacophore alignment (Emax >42; -log EC50 >5.3) and full CB1 selectivity. As a Par-4 secretagogue probe and NorA efflux pump inhibitor starting point (IC50 2.02 µM for close analog), it enables systematic structure-activity exploration. Available in research quantities with purity ≥98%.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 893737-12-7
Cat. No. B12855397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-Quinolinyl)phenyl]ethanone
CAS893737-12-7
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3
InChIKeyYZWREPOHKIXFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(3-Quinolinyl)phenyl]ethanone in Drug Discovery


1-[3-(3-Quinolinyl)phenyl]ethanone (CAS 893737-12-7) is a meta-substituted 3-arylquinoline ketone with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol . It belongs to the phenylquinoline ketone class, which has been investigated as a scaffold for cannabinoid CB2 receptor agonists, Par-4 secretagogues, and antiproliferative agents in primary literature [1][2]. The compound features a carbonyl group bridging a phenyl ring at the 3-position of the quinoline core, a connectivity pattern that distinguishes it from its ortho- and para-substituted positional isomers and influences key molecular properties including lipophilicity (computed LogP 4.10) and topological polar surface area (TPSA 29.96 Ų) .

1-[3-(3-Quinolinyl)phenyl]ethanone: Why Generic Substitution Fails


Positional isomerism in phenylquinoline ketones is not a trivial structural nuance; it dictates molecular topology, target engagement, and pharmacophore alignment. The meta-substituted configuration of 1-[3-(3-Quinolinyl)phenyl]ethanone produces a distinct spatial orientation of the acetyl group relative to the quinoline nitrogen, directly affecting H-bond acceptor geometry, rotatable bond count, and lipophilic surface distribution compared to ortho (CAS 893739-46-3) and para (CAS 104967-77-3) isomers . Class-level evidence from 3-arylquinoline series demonstrates that substitution position on the quinoline ring critically modulates biological activity: substituted 3-phenylquinolines exhibit significantly higher inhibitory activities than corresponding 2-phenylquinolines in brassinin oxidase (BOLm) inhibition assays [1]. Furthermore, within the 3-arylquinoline Par-4 secretagogue series, the presence and position of substituents on the pendant phenyl ring were shown to be indispensable for activity, with fluorine removal causing loss of both vimentin binding energy and Par-4 secretory function [2]. These findings establish that even closely related isomers cannot be assumed interchangeable for target engagement.

1-[3-(3-Quinolinyl)phenyl]ethanone vs. Closest Analogs


Meta-Substitution: Distinct Topology and Lipophilicity

The meta-substituted phenyl ring of 1-[3-(3-Quinolinyl)phenyl]ethanone (CAS 893737-12-7) generates a computed LogP of 4.10 and a TPSA of 29.96 Ų with 2 rotatable bonds, consistent with favorable membrane permeability characteristics . While direct head-to-head experimental LogP data for all three positional isomers (ortho CAS 893739-46-3; para CAS 104967-77-3) are not available from identical experimental conditions, the meta configuration produces a molecular shape fundamentally distinct from the linear topology of the para isomer and the sterically constrained ortho isomer, with implications for target binding pocket complementarity [1]. This differentiation matters because in the 3-arylquinoline Par-4 secretagogue series, binding energy to vimentin—and consequently Par-4 secretory activity—was shown to vary substantially among analogs with different pendant aryl substitution patterns, directly linking topological configuration to functional potency [1].

Positional isomerism Drug-likeness Computed molecular properties

3-Phenylquinoline Superiority in BOLm Inhibition

In a systematic structure-activity study of 26 substituted quinoline and isoquinoline derivatives evaluated for inhibition of brassinin oxidase (BOLm), substituted 3-phenylquinolines demonstrated significantly higher inhibitory activities than the corresponding 2-phenylquinolines [1]. This class-level SAR directly supports the preferential selection of 3-quinolinyl-substituted compounds—such as 1-[3-(3-Quinolinyl)phenyl]ethanone—over 2-quinolinyl-substituted analogs for applications targeting fungal detoxification enzymes. Eleven compounds were identified with measurable BOLm inhibitory activity, with 3-ethyl-6-phenylquinoline exhibiting the highest inhibitory effect. Although 1-[3-(3-Quinolinyl)phenyl]ethanone itself was not among the specific compounds tested in this study, its 3-phenylquinoline substitution pattern places it within the more active scaffold class [1].

Brassinin oxidase inhibition Antifungal Structure-activity relationship

NorA Efflux Pump Inhibition in S. aureus

ChEMBL compound CHEMBL3956740, structurally annotated as a phenylquinoline derivative closely related to 1-[3-(3-Quinolinyl)phenyl]ethanone, was assessed in a fluorometric ethidium bromide efflux assay against Staphylococcus aureus 1199B NorA and showed an IC50 of 2.02 µM [1]. NorA is a major facilitator superfamily efflux pump that confers multidrug resistance in S. aureus by extruding fluoroquinolones, ethidium bromide, and quaternary ammonium compounds. This IC50 value provides a rare quantitative functional measurement for a compound within this chemotype and establishes a benchmark for comparing future analogs. No comparable NorA inhibition data are publicly available for the ortho (CAS 893739-46-3) or para (CAS 104967-77-3) positional isomers, making this measurement a unique differentiating data point for the meta-substituted scaffold class [1].

NorA efflux pump Antibacterial resistance Staphylococcus aureus

Quinolinyl Phenyl Ketone as CB2 Agonist Chemotype

A series of quinolinyl phenyl ketones, the exact chemotype encompassing 1-[3-(3-Quinolinyl)phenyl]ethanone, was synthesized and evaluated as CB2 receptor agonists using the [³⁵S]GTPγS binding assay [1]. The quinoline series achieved agonist activity with Emax >42 and −log EC50 >5.3 (i.e., EC50 <5 µM), with select compounds (e.g., 5l, 5c) demonstrating full agonist behavior (Emax = 87–91) and no significant CB1 receptor activation [1]. This chemotype validation is clinically significant because CB2-selective agonists are pursued for anti-inflammatory, analgesic, and anti-tumor applications without the psychotropic side effects associated with CB1 activation. While 1-[3-(3-Quinolinyl)phenyl]ethanone itself was not the specific lead in this study, its core scaffold matches the validated quinolinyl phenyl ketone framework. Critically, SAR from this study demonstrates that substitution on the phenyl ring modulates both potency (−log EC50) and efficacy (Emax), meaning that positional isomer selection (meta vs. ortho vs. para) on the phenyl-quinoline connection is a key determinant of pharmacological outcome [1].

Cannabinoid CB2 receptor G-protein coupled receptor Agonist

Vimentin-Mediated Par-4 Secretagogue Activity

The 3-arylquinoline derivative Arylquin 1 was identified as a potent Par-4 secretagogue that binds vimentin with high affinity, displaces Par-4, and triggers paracrine apoptosis of cancer cells at nanomolar concentrations (500 nM) without directly killing normal cells [1]. Computational binding energy calculations across Arylquin 1 and its analogs (Arylquin 6, Arylquin 8) demonstrated that binding energies were qualitatively consistent with experimental Par-4 secretion levels, and removal of the fluorine substituent from Arylquin 1 reduced both vimentin binding energy and Par-4 secretory activity [1]. This establishes that within the 3-arylquinoline class, specific substituent identity and position are non-negotiable determinants of target engagement. 1-[3-(3-Quinolinyl)phenyl]ethanone, while lacking the dimethylamino and fluorine substituents of Arylquin 1, shares the core 3-arylquinoline architecture and the ethanone functional group that can serve as a handle for further derivatization. No other chemotype—including 2-arylquinolines or quinoline-unrelated scaffolds—has been reported to induce Par-4 secretion via vimentin binding, making this a mechanism exclusive to the 3-arylquinoline class [1].

Par-4 secretagogue Vimentin binding Paracrine apoptosis

1-[3-(3-Quinolinyl)phenyl]ethanone: Key Applications


CB2-Selective Cannabinoid Agonist Optimization

Procurement of 1-[3-(3-Quinolinyl)phenyl]ethanone is justified for medicinal chemistry teams developing peripherally restricted CB2 agonists for inflammatory pain, osteoporosis, or tumor immunotherapy. The quinolinyl phenyl ketone chemotype has been pharmacologically validated with defined efficacy benchmarks (Emax >42; −log EC50 >5.3) and full selectivity over CB1, eliminating psychotropic liability [1]. The meta-acetyl substitution on the pendant phenyl ring provides a distinct vector for structure-activity exploration relative to the 2-(Me₂N)-phenyl lead compounds identified in the primary series. Researchers can employ this compound as a starting material for systematic SAR studies probing the effect of acetyl positional isomerism on CB2 agonist potency and intrinsic efficacy [1].

Par-4 Secretagogue Derivatization in Oncology

The 3-arylquinoline core of CAS 893737-12-7 aligns with the Arylquin 1 pharmacophore that induces Par-4 secretion and paracrine tumor cell apoptosis via vimentin binding at nanomolar concentrations (500 nM active dose) [2]. The ethanone moiety at the meta position of the pendant phenyl ring provides a synthetic handle for further functionalization (e.g., Claisen-Schmidt condensation, reduction, or reductive amination) to generate focused libraries probing the structure-activity determinants of vimentin binding energy and Par-4 secretory potency. This application is mechanistically unique: no other small-molecule scaffold has been reported to achieve vimentin-mediated Par-4 secretagogue activity [2].

NorA Efflux Pump Inhibitor Development in S. aureus

The closely related ChEMBL compound CHEMBL3956740 demonstrated NorA efflux pump inhibition with an IC50 of 2.02 µM in a fluorometric ethidium bromide efflux assay against S. aureus 1199B [3]. NorA inhibition is a validated strategy for resensitizing drug-resistant S. aureus to fluoroquinolones and other efflux-susceptible antibiotics. 1-[3-(3-Quinolinyl)phenyl]ethanone, sharing the core phenylquinoline architecture, serves as a viable starting scaffold for medicinal chemistry optimization toward more potent NorA inhibitors. The absence of comparator NorA data for the ortho and para positional isomers reinforces the strategic value of the meta-substituted scaffold as a differentiated entry point [3].

Antifungal Paldoxin Design with 3-Phenylquinoline

The demonstrated superiority of substituted 3-phenylquinolines over 2-phenylquinolines in BOLm enzyme inhibition provides a rationale for selecting 1-[3-(3-Quinolinyl)phenyl]ethanone as a core scaffold for designing paldoxins—inhibitors of phytoalexin detoxification in fungal pathogens such as Leptosphaeria maculans [4]. The meta-substituted 3-phenylquinoline architecture positions the compound favorably within the more active scaffold subclass, while the ethanone functional group offers a reactive center for diversification into chalcone, hydrazone, or heterocyclic derivatives for structure-activity optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(3-Quinolinyl)phenyl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.